molecular formula C10H9ClN2 B1625896 6-Chloro-2-methylquinolin-8-amine CAS No. 61854-63-5

6-Chloro-2-methylquinolin-8-amine

Cat. No.: B1625896
CAS No.: 61854-63-5
M. Wt: 192.64 g/mol
InChI Key: LJADIOJCXRDMCE-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinolin-8-amine is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinolin-8-amine typically involves the following steps:

  • Starting Material: The synthesis often begins with 2-methylquinoline as the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinolin-8-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Common reagents for substitution reactions include nucleophiles such as halides and amines.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, quinone derivatives.

  • Reduction Products: Amine derivatives, hydroquinoline derivatives.

  • Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

6-Chloro-2-methylquinolin-8-amine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic uses, including its role in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Chloro-2-methylquinolin-8-amine is similar to other quinoline derivatives, such as 2-methylquinoline, 6-chloroquinoline, and 8-aminoquinoline. its unique combination of chlorine and methyl groups at specific positions on the quinoline ring system distinguishes it from these compounds. The presence of these functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Comparison with Similar Compounds

  • 2-Methylquinoline

  • 6-Chloroquinoline

  • 8-Aminoquinoline

  • 6-Chloro-2-ethylquinoline

  • 2-Methyl-8-aminoquinoline

Properties

IUPAC Name

6-chloro-2-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJADIOJCXRDMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491435
Record name 6-Chloro-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-63-5
Record name 6-Chloro-2-methyl-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61854-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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